N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]
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Overview
Description
N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]: is a complex organic compound with the molecular formula C52H42N2O2P2 It is known for its unique structure, which includes two diphenylphosphinobenzamide groups connected by a 1,2-diphenyl-1,2-ethanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include diphenylphosphinobenzamide and 1,2-diphenyl-1,2-ethanediyl derivatives.
Coupling Reaction: The intermediates are then coupled using a palladium-catalyzed cross-coupling reaction. This step requires precise control of reaction conditions, including temperature, solvent, and the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often requiring a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, influencing reactions like catalysis or biological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]
- N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]
Uniqueness
N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] stands out due to its specific structural features and the resulting chemical properties
This detailed overview provides a comprehensive understanding of N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide], covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVLUHWIRDNCEW-CDKYPKJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H42N2O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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